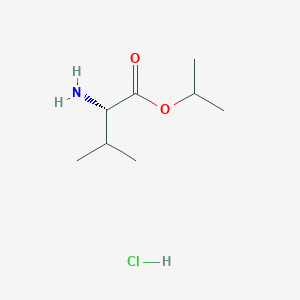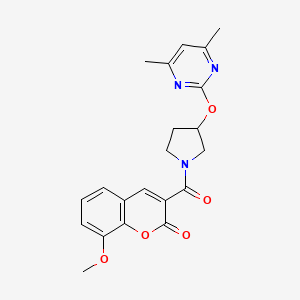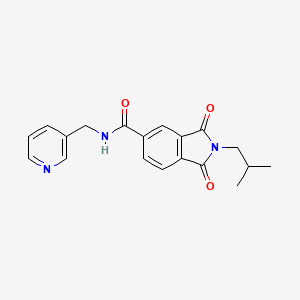![molecular formula C11H15N2NaO2S B2656443 Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate CAS No. 1955499-77-0](/img/structure/B2656443.png)
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate, also known as sodium valproate, is a medication commonly used to treat epilepsy and bipolar disorder. It is a salt compound of valproic acid and is classified as an anticonvulsant drug. Sodium valproate is an important therapeutic agent in the treatment of neurological disorders, and its mechanism of action is still being investigated.
作用機序
The mechanism of action of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate is not fully understood, but it is believed to work by increasing the levels of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate may help to reduce the hyperactivity of neurons that can lead to seizures and mood instability.
Biochemical and Physiological Effects:
Sodium valproate has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of GABA in the brain, which can help to reduce the hyperactivity of neurons. It also has an inhibitory effect on the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This can help to increase the levels of GABA and further enhance its inhibitory effects.
実験室実験の利点と制限
Sodium valproate has a number of advantages for lab experiments. It is relatively easy to administer orally and has a well-established safety profile. It is also water-soluble, which makes it easy to dissolve in solution for experiments. However, Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate does have some limitations. It can be difficult to control the dose and concentration of the drug, which can make it challenging to achieve consistent results in experiments. In addition, the mechanism of action of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate. One area of interest is the potential use of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate in the treatment of other neurological disorders such as migraine headaches and Alzheimer's disease. Another area of research is the development of new formulations of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate that can improve its pharmacokinetic properties and increase its effectiveness. Finally, there is a need for further research to better understand the mechanism of action of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate and its effects on the brain.
合成法
Sodium valproate can be synthesized through the reaction of valproic acid with Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate hydroxide. The reaction produces a salt compound that is water-soluble and can be easily administered orally. The synthesis method is relatively simple and cost-effective, making it a popular choice for large-scale production.
科学的研究の応用
Sodium valproate has been extensively studied for its therapeutic effects on neurological disorders such as epilepsy and bipolar disorder. Its use has been shown to reduce the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to stabilize mood in patients with bipolar disorder. Sodium valproate has also been investigated for its potential use in the treatment of other neurological disorders such as migraine headaches and Alzheimer's disease.
特性
IUPAC Name |
sodium;5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Na/c1-12(2)8-5-6-13(7-8)10-4-3-9(16-10)11(14)15;/h3-4,8H,5-7H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBQEJUKODNTN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(S2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)
![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)
![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)